molecular formula C12H16O B14143911 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene CAS No. 90433-21-9

1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene

Cat. No.: B14143911
CAS No.: 90433-21-9
M. Wt: 176.25 g/mol
InChI Key: AIIIETCOTHNRED-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methoxy group. One common method involves the reaction of 3-methoxybenzyl chloride with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzene ring can be hydrogenated under high pressure to form a cyclohexane derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 1-(2,2-Dimethylcyclopropyl)-3-methoxycyclohexane.

    Substitution: 1-(2,2-Dimethylcyclopropyl)-3-bromobenzene or 1-(2,2-Dimethylcyclopropyl)-3-nitrobenzene.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropyl ring’s strained structure can also affect the compound’s reactivity and stability, contributing to its overall biological and chemical properties.

Comparison with Similar Compounds

  • 1-(2,2-Dimethylcyclopropyl)-1-propanone
  • 1-(2,2-Diethylcyclopropyl)methanamine
  • 1-(2,5-Dichlorophenyl)-1-propanone

Uniqueness: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is unique due to the presence of both a cyclopropyl ring and a methoxy group attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. The strained cyclopropyl ring can enhance the compound’s reactivity, while the methoxy group can influence its solubility and interaction with other molecules.

Properties

CAS No.

90433-21-9

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-3-methoxybenzene

InChI

InChI=1S/C12H16O/c1-12(2)8-11(12)9-5-4-6-10(7-9)13-3/h4-7,11H,8H2,1-3H3

InChI Key

AIIIETCOTHNRED-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC(=CC=C2)OC)C

Origin of Product

United States

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